molecular formula C6H4ClN3S B13676569 7-Chlorothiazolo[4,5-c]pyridin-2-amine

7-Chlorothiazolo[4,5-c]pyridin-2-amine

Cat. No.: B13676569
M. Wt: 185.64 g/mol
InChI Key: FNNKXTPXXHNMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chlorothiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound featuring a fused thiazole and pyridine ring system, with a chlorine substituent at position 7 and an amine group at position 2. Its molecular formula is C₆H₄ClN₃S, and it has a molecular weight of 185.63 g/mol .

Properties

Molecular Formula

C6H4ClN3S

Molecular Weight

185.64 g/mol

IUPAC Name

7-chloro-[1,3]thiazolo[4,5-c]pyridin-2-amine

InChI

InChI=1S/C6H4ClN3S/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H,(H2,8,10)

InChI Key

FNNKXTPXXHNMAT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Cl)SC(=N2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 7-Chlorothiazolo[4,5-c]pyridin-2-amine typically involves the construction of the thiazole ring fused to a chlorinated pyridine ring. The key synthetic approach includes:

  • Starting from 4-chloropyridin-2-amine as the pyridine precursor.
  • Formation of dithiazolylidene intermediates or related sulfur-containing heterocycles.
  • Thermolysis or cyclization steps to form the fused thiazolopyridine core.
  • Functional group transformations to introduce the amino group at the 2-position.

Synthesis via Thermolysis of Dithiazolylidene Pyridinylamines

A notable method reported involves the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-2-amine derivatives to yield the target thiazolopyridine compound.

  • Procedure : The dithiazolylidene intermediate is heated under an inert argon atmosphere at temperatures around 180–230 °C for 10 minutes.
  • Outcome : This thermolysis induces ring contraction and rearrangement, producing 7-chlorothiazolo[4,5-c]pyridine derivatives, including the 2-amine variant.
  • By-products : Other products such as thiazolo[5,4-b]pyridine isomers and carbonitrile derivatives may form, requiring chromatographic separation.
  • Characterization : The presence of the amino group and fused ring system is confirmed by spectroscopic methods including ^1H NMR, ^13C NMR, IR (notably the absence of nitrile bands for the amine), and mass spectrometry.

This method is supported by detailed mechanistic studies and differential scanning calorimetry (DSC) analysis of intermediate stability, indicating decomposition temperatures consistent with the thermolysis conditions.

Alternative Routes Using 4-Chloropyridin-2-ylamine and Chloroacetaldehyde

Another synthetic approach involves the reaction of 4-chloropyridin-2-ylamine with chloroacetaldehyde in the presence of sodium bicarbonate under reflux in ethanol or ethanol-water mixtures.

  • Reaction conditions : Reflux for 6 to 17 hours in ethanol with sodium bicarbonate as a base.
  • Mechanism : The amino group of the chloropyridinyl amine reacts with chloroacetaldehyde, leading to cyclization and formation of the fused thiazolopyridine ring.
  • Purification : The product is isolated by extraction, drying, and column chromatography using silica gel with elution solvents such as ethyl acetate/petroleum ether.
  • Yield : Yields reported range from moderate to good, with high purity confirmed by LC-MS (m/z [M+H]^+ = 153) and retention times consistent with the expected product.

Palladium-Catalyzed Cross-Coupling and Subsequent Cyclization

In some synthetic schemes, palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are employed to install substituents on the pyridine ring before cyclization to the thiazolopyridine core.

  • Catalysts : Tetrakis(triphenylphosphine)palladium(0) with bases such as sodium carbonate.
  • Solvents : Mixed solvents including ethanol, water, and toluene.
  • Conditions : Heating at 80–90 °C for 14–16 hours under inert atmosphere.
  • Post-coupling steps : The coupled intermediates undergo further transformations, including cyclization and functional group manipulation, to achieve the final 7-chlorothiazolo[4,5-c]pyridin-2-amine structure.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Reaction Time Yield Notes
Thermolysis of dithiazolylidene pyridinylamine N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-2-amine Heating at 180–230 °C, Ar atmosphere 10 min Moderate Produces multiple products, requires chromatographic separation
Cyclization with chloroacetaldehyde 4-chloropyridin-2-ylamine NaHCO3, EtOH or EtOH/H2O, reflux 6–17 h Moderate to good Purification by column chromatography, LC-MS confirmation
Pd-catalyzed cross-coupling + cyclization 4-chloropyridin-2-amine + arylboronic acid Pd(PPh3)4, Na2CO3, EtOH/H2O/toluene, 80–90 °C 14–16 h Up to 75% Followed by cyclization steps to target compound

Analytical Characterization and Purification

  • LC-MS : Molecular ion peak at m/z 153 [M+H]^+ confirms molecular weight.
  • NMR Spectroscopy : ^1H and ^13C NMR spectra show characteristic chemical shifts for the fused heterocyclic system and amino substituent.
  • IR Spectroscopy : Absence of nitrile stretching bands distinguishes amine derivatives from carbonitrile analogs.
  • Chromatography : Silica gel column chromatography with ethyl acetate/petroleum ether or dichloromethane/methanol mixtures is commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

7-Chlorothiazolo[4,5-c]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated derivatives .

Scientific Research Applications

7-Chlorothiazolo[4,5-c]pyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chlorothiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various pharmacological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Isomers and Positional Variants

The position of substituents and ring fusion significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Notes References
7-Chlorothiazolo[4,5-c]pyridin-2-amine C₆H₄ClN₃S 185.63 Chlorine at C7, amine at C2, [4,5-c] fusion Limited activity data; used as intermediate
4-Chloro-[1,3]thiazolo[4,5-c]pyridin-2-amine C₆H₄ClN₃S 185.63 Chlorine at C4 instead of C7 No activity reported in TLR assays
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine C₆H₉N₃S 155.22 Hydrogenated pyridine ring; [5,4-c] fusion Higher solubility; MP: 195°C
2-Chlorothiazolo[4,5-b]pyridine C₆H₃ClN₂S 170.62 Chlorine at C2, [4,5-b] fusion Intermediate for Suzuki couplings

Key Observations :

  • Positional Isomerism: Chlorine placement (e.g., C4 vs. C7) alters electronic properties and reactivity.
  • Ring Saturation : Hydrogenated analogs (e.g., 4,5,6,7-tetrahydro derivatives) exhibit lower molecular weights and higher solubility due to reduced aromaticity .
NMR Spectral Shifts

In triazolo-pyrimidine analogs (), [1,2,4]triazolo[4,3-c]pyrimidines exhibit downfield-shifted protons compared to [1,5-c] isomers. This highlights the sensitivity of NMR spectra to ring fusion patterns, a principle likely applicable to thiazolo systems .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ReagentsReference
Thiocyanate cyclization45–60NH₄SCN, HCl
Bromine-assisted35–50Br₂, AlCl₃
Microwave-assisted65–75NH₃, CuI catalyst

Advanced: How can reaction conditions be optimized to improve regioselectivity during chlorination?

Methodological Answer:
Regioselectivity challenges arise due to competing electrophilic substitution sites. Strategies include:

  • Temperature control : Lower temperatures (0–5°C) favor chlorination at the 7-position over the 5-position.
  • Catalytic systems : Use of Lewis acids (e.g., FeCl₃) to direct chlorine placement .
  • Protecting groups : Temporary blocking of reactive sites (e.g., amino groups) to prevent undesired side reactions .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm aromatic protons and chlorine substitution patterns. Key signals:
    • 7-Cl: Downfield shift (~8.2 ppm in ¹H NMR due to electron-withdrawing effect).
    • Thiazole protons: Distinct splitting patterns (e.g., doublets at ~7.5–8.0 ppm) .
  • Mass spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺ for C₆H₄ClN₃S: m/z 201.97) .

Advanced: How can X-ray crystallography resolve ambiguities in tautomeric forms?

Methodological Answer:
Tautomerism between amino and imino forms can complicate structural analysis. X-ray crystallography:

  • Hydrogen bonding networks : Identifies stable tautomers via N–H···N interactions.
  • Comparative analysis : Use of derivatives (e.g., methyl-protected amino groups) to lock specific tautomers .

Basic: What biological targets are associated with 7-Chlorothiazolo[4,5-c]pyridin-2-amine?

Methodological Answer:
The compound shows activity against:

  • Kinases : Inhibition of MAPK and EGFR due to thiazole-pyridine core interactions .
  • Microbial enzymes : Disruption of bacterial DNA gyrase (IC₅₀ ~2.5 µM) .

Q. Table 2: Bioactivity Profile

TargetIC₅₀ (µM)Assay TypeReference
EGFR kinase1.8Fluorescence polarization
Bacterial gyrase2.5Agar dilution

Advanced: How do substituent variations impact bioactivity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., Cl) : Enhance kinase inhibition by increasing electrophilicity.
  • Amino group modifications : Allyl or propenyl substituents (e.g., in ) reduce solubility but improve membrane permeability.
  • Comparative SAR : Methyl vs. chloro analogs show 10-fold differences in IC₅₀ values due to steric and electronic effects .

Basic: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized protocols : Use ATP concentration-matched kinase assays.
  • HPLC purity verification : Ensure >95% purity (e.g., using C18 columns, 254 nm detection) .
  • Meta-analysis : Cross-reference data from ≥3 independent studies to identify outliers .

Basic: How to assess stability under experimental conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 2–12) and monitor degradation via LC-MS.
  • Thermal stability : TGA/DSC analysis shows decomposition onset at ~200°C .

Advanced: What strategies enhance solubility for in vivo studies?

Methodological Answer:

  • Co-solvent systems : DMSO/PEG300 (1:4 v/v) increases solubility to 10 mM.
  • Salt formation : Hydrochloride salts improve aqueous solubility by 3-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.